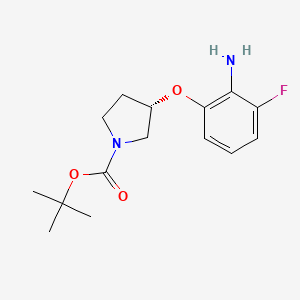
(S)-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that are optimized for large-scale production. For instance, the synthesis of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, is achieved through a one-pot process that includes debenzylation and ring hydrogenation . Similarly, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates is reported as an efficient method, starting from readily available materials and leading to the identification of potent macrocyclic Tyk2 inhibitors . These examples demonstrate the importance of process optimization and the potential for synthesizing complex molecules with biological activity.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various spectroscopic methods and X-ray crystallography. For example, the crystal and molecular structure of a Schiff base compound derived from tert-butyl 4-oxopiperidine-1-carboxylate is determined by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding that stabilizes the structure . These findings suggest that a detailed molecular structure analysis of (S)-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate would likely involve similar techniques to elucidate its conformation and stability.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of (S)-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate. However, the synthesis of related compounds involves reactions such as cyclization, debenzylation, and the formation of Schiff bases . These reactions are crucial for constructing the heterocyclic frameworks and functional groups that are characteristic of these molecules. An analysis of the chemical reactions of the compound would likely focus on similar transformations and their optimization for desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined through spectroscopic methods and thermal analysis. The characterization includes FTIR, 1H and 13C NMR spectroscopy, and DFT analyses . These techniques provide information on the functional groups, bonding environment, and electronic structure of the molecules. For (S)-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate, a similar approach would be used to determine its physical and chemical properties, which are essential for understanding its reactivity and potential applications.
Applications De Recherche Scientifique
Antibacterial Agent Synthesis
- A study reported the synthesis of chiral 1-tert-butyl-6-fluoro-7-substituted-naphthyridones, characterized by aminopyrrolidine substituents similar to (S)-tert-butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate. These compounds demonstrated potential as antibacterial agents, with their activity influenced by the stereochemistry of the pyrrolidine ring (Di Cesare et al., 1992).
Synthesis of Chiral Pyrrolidines
- Another research focused on the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines, achieved through a nitrile anion cyclization strategy. This method was effective in synthesizing compounds like 1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, showcasing the utility of tert-butyl substituted pyrrolidine derivatives in asymmetric synthesis (Chung et al., 2005).
Influenza Neuraminidase Inhibition
- A potent inhibitor of influenza neuraminidase was discovered, featuring a pyrrolidine core similar to the tert-butyl substituted pyrrolidine . The compound, A-192558, demonstrated significant inhibition potential against influenza neuraminidase, highlighting the potential of pyrrolidine-based structures in antiviral research (Wang et al., 2001).
Structural Analysis and Characterization
- Research involving the synthesis and characterization of compounds like 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has been conducted. These studies contribute to the understanding of the structural and chemical properties of tert-butyl substituted compounds, which can be relevant for the development of new pharmaceuticals and materials (Çolak et al., 2021).
Application in Malaria Treatment
- JPC-3210, an aminomethylphenol compound, was selected for preclinical development for malaria treatment and prevention. This compound, containing a tert-butyl group, demonstrated superior antimalarial activity and lower cytotoxicity, underscoring the potential of tert-butyl substituted compounds in antimalarial therapies (Chavchich et al., 2016).
Propriétés
IUPAC Name |
tert-butyl (3S)-3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-8-7-10(9-18)20-12-6-4-5-11(16)13(12)17/h4-6,10H,7-9,17H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAYWNSGIRYALC-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C(=CC=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C(=CC=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501143759 | |
| Record name | 1,1-Dimethylethyl (3S)-3-(2-amino-3-fluorophenoxy)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501143759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1233860-12-2 | |
| Record name | 1,1-Dimethylethyl (3S)-3-(2-amino-3-fluorophenoxy)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233860-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (3S)-3-(2-amino-3-fluorophenoxy)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501143759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



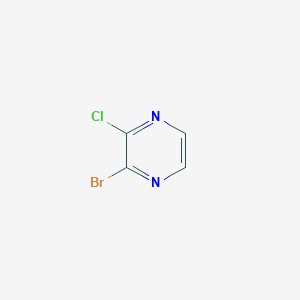
![8H-7,10-Methanocyclopropa[18,19][1,10,3,6]dioxadiazacyclononadecino[11,12-b]quinoxaline-8-carboxylic acid, 5-(1,1-dimethylethyl)-1,1a,3,4,5,6,9,10,18,19,20,21,22,22a-tetradecahydro-14-methoxy-3,6-dioxo-, (1aR,5S,8S,10R,22aR)-](/img/structure/B3026994.png)

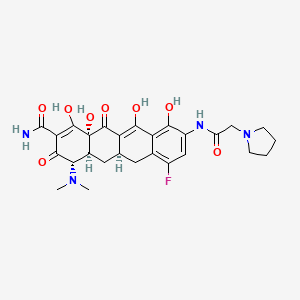
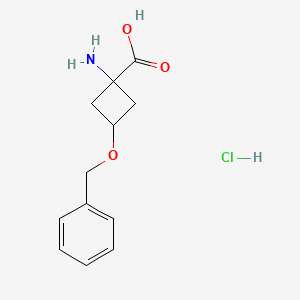
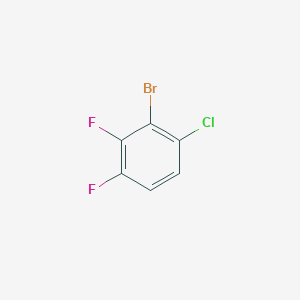


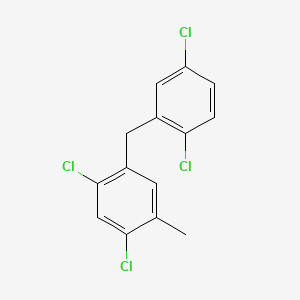
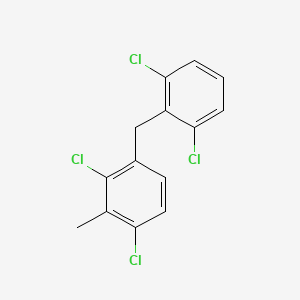
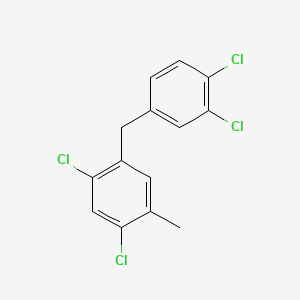
![1,2-Dichloro-4-[(3,4-dichlorophenyl)methyl]-3-methylbenzene](/img/structure/B3027013.png)

![6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3027016.png)